2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
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Description
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, also known as BQA, is a synthetic compound that has been widely used in scientific research. BQA belongs to the class of quinoline derivatives and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Antibacterial and Antihelmintic Activity
Research has shown that derivatives of quinazolinone, which include compounds similar to 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria. Additionally, these compounds have shown promising in vitro anthelmintic activity, indicating potential in treating parasitic worm infections (Debnath & Manjunath, 2011).
Anticonvulsant Properties
A study on N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]‑yl)-2-phenylacetamide derivatives, closely related to the chemical , demonstrated promising anticonvulsant activities. These compounds were effective in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, suggesting potential use in treating convulsions or epileptic seizures (Kothayer et al., 2019).
Anti-Inflammatory Agents
Compounds structurally similar to this compound have been studied for their anti-inflammatory properties. For instance, a series of 1-benzoyl- and 1-phenylisoquinolineacetic acid derivatives exhibited notable anti-inflammatory activity, indicating potential therapeutic applications in inflammation-related disorders (Walsh, Sancilio, & Reese, 1978).
Anticancer Potential
Several studies have highlighted the potential anticancer properties of quinazolinone derivatives. For instance, synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, which share structural similarities, has shown potent cytotoxicity against various cancer cell lines, suggesting their use as potential anticancer agents (Redda, Gangapuram, & Ardley, 2010).
Antiallergic Activity
Compounds derived from 1,4-dihydro-4-oxoquinoline-2-carboxylic acid, closely related to the chemical , have demonstrated enhanced activity in antiallergic assays. These findings suggest potential applications in treating allergic reactions (Erickson et al., 1978).
properties
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c27-22(25-18-11-5-2-6-12-18)16-26-15-20(23(28)17-9-3-1-4-10-17)24(29)19-13-7-8-14-21(19)26/h1-15H,16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAPEAIRJSDYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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